Ribavirin Impurity 7
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Overview
Description
Ribavirin Impurity 7 is a degradation product of Ribavirin, a synthetic nucleoside analog structurally related to guanine. Ribavirin is widely used as an antiviral agent, particularly in the treatment of chronic hepatitis C and respiratory syncytial virus infections . This compound, like other impurities, is crucial for understanding the stability, efficacy, and safety of the parent drug.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ribavirin Impurity 7 involves the chemical degradation of Ribavirin. Ribavirin itself is synthesized through a chemoenzymatic process that includes the chemical synthesis of 1,2,4-triazole-3-carboxamide, followed by an enzyme-catalyzed transglycosylation reaction . The degradation to this compound can occur under various conditions, including acidic, alkaline, oxidative, and photolytic environments .
Industrial Production Methods: Industrial production of Ribavirin involves large-scale chemical synthesis and purification processes. The degradation products, including this compound, are typically monitored and controlled using validated stability-indicating liquid chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Ribavirin Impurity 7 undergoes several types of chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of various degradation products.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: Nucleophilic substitution reactions can lead to the formation of different impurities.
Common Reagents and Conditions:
Oxidative Reagents: Hydrogen peroxide, potassium permanganate.
Acidic Conditions: Hydrochloric acid, sulfuric acid.
Alkaline Conditions: Sodium hydroxide, potassium hydroxide.
Major Products Formed: The major products formed from these reactions include various triazole derivatives and other nucleoside analogs .
Scientific Research Applications
Ribavirin Impurity 7 has several scientific research applications:
Chemistry: Used as a reference standard in chromatographic methods to ensure the purity and stability of Ribavirin.
Biology: Studied for its potential biological activity and interactions with cellular components.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of Ribavirin.
Industry: Used in quality control processes during the manufacturing of Ribavirin.
Mechanism of Action
Comparison with Similar Compounds
- Ribavirin Impurity A
- Ribavirin Impurity B
- Ribavirin Impurity C
- Ribavirin Impurity D
Comparison: Ribavirin Impurity 7 is unique in its specific degradation pathway and the conditions under which it forms. Unlike other impurities, it may have distinct chemical and biological properties that are crucial for the comprehensive understanding of Ribavirin’s stability and efficacy .
Properties
CAS No. |
39925-11-6 |
---|---|
Molecular Formula |
C15H19N3O9 |
Molecular Weight |
385.33 g/mol |
IUPAC Name |
methyl 2-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C15H19N3O9/c1-7(19)24-5-10-11(25-8(2)20)12(26-9(3)21)14(27-10)18-13(15(22)23-4)16-6-17-18/h6,10-12,14H,5H2,1-4H3/t10-,11-,12-,14-/m1/s1 |
InChI Key |
HEOMJLCCXYSIGI-HKUMRIAESA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C(=NC=N2)C(=O)OC)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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